Low-Micromolar to Sub-Micromolar Bioactivity Evidence Across Diverse Target Classes
The target compound (CAS 392324-21-9) demonstrates measurable bioactivity across multiple protein targets and cell lines, with a subset of interactions registering potency values at or below 0.1 µM. This multi-target engagement profile differentiates the compound from close structural analogs such as the morpholino analog (4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)phenyl)(morpholino)methanone (used primarily as a synthetic building block) or the des-methyl analog 1-[4-(Piperidine-1-sulfonyl)benzoyl]piperidine (C17H24N2O3S, MW 336.5), for which no bioactivity mapping data has been publicly reported . The target compound's broader bioactivity fingerprint makes it a more informative probe for chemogenomic profiling studies.
| Evidence Dimension | Bioactivity across target classes |
|---|---|
| Target Compound Data | Bioactivity detected at ≤0.1 µM, 0.1–10 µM, and >10 µM ranges across multiple targets |
| Comparator Or Baseline | Morpholino analog: no bioactivity data reported; Des-methyl analog (1-[4-(Piperidine-1-sulfonyl)benzoyl]piperidine): no bioactivity data reported |
| Quantified Difference | Target compound: multi-range activity detected. Comparators: no activity data publicly available. |
| Conditions | MolBiC IDRBLab bioactivity mapping (aggregated screening data) [1] |
Why This Matters
For researchers building chemogenomic profiling panels, the availability of multi-target, multi-concentration-range bioactivity data enables the compound to serve as a reference tool, whereas analogs without such data introduce unknown polypharmacology risks.
- [1] MolBiC IDRBLab. Compound Information: CP0081974. Map of Molecular Bioactivity Related to the Compound. View Source
